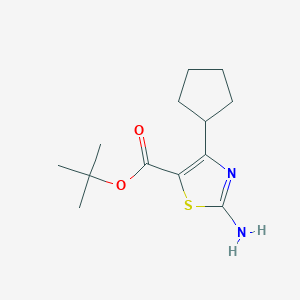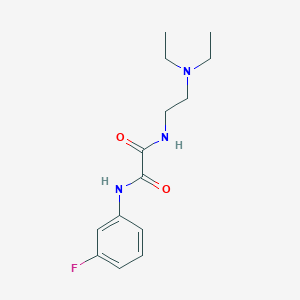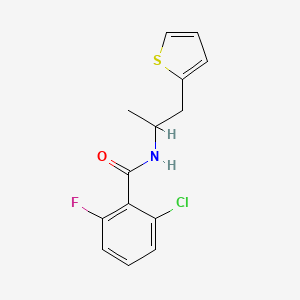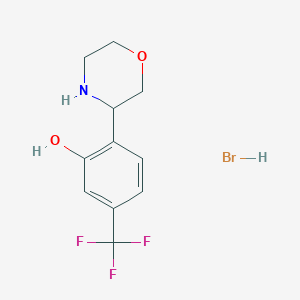
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide is a chemical compound with the CAS Number: 2567502-08-1 . It has a molecular weight of 328.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO2.BrH/c12-11(13,14)7-1-2-8(10(16)5-7)9-6-17-4-3-15-9;/h1-2,5,9,15-16H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, the search results did not provide further details about the physical and chemical properties of 2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide.Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Compounds with morpholine structures have been studied for their medicinal chemistry applications. For example, a water-soluble neurokinin-1 receptor antagonist demonstrates high affinity and oral activity, with potential clinical applications in emesis and depression (T. Harrison et al., 2001)[https://consensus.app/papers/orally-neurokinin1-receptor-antagonist-administration-harrison/1d83cc3d73b65113b32657390903a8e9/?utm_source=chatgpt]. This highlights the importance of morpholine derivatives in developing therapeutics with specific receptor target activities.
Chemical Synthesis and Material Science
Research on morpholine and its derivatives extends into chemical synthesis and material science. For instance, the synthesis and study of morpholine biguanide hydrobromide reveal its crystal and molecular structure, providing insights into the compound's physical and chemical properties (R. Handa & N. Saha, 1973)[https://consensus.app/papers/structure-morpholine-biguanide-hydrobromide-handa/f418ba7b1bc15c478ad689fdc3dd812a/?utm_source=chatgpt]. Such studies are crucial for understanding how these compounds can be applied in various scientific domains, including materials science.
Bio-relevant Catalytic Activities
The role of ligand backbone structures of Schiff-base on complex nuclearity and bio-relevant catalytic activities of zinc(II) complexes has been investigated, showing how subtle changes in ligand structures can influence the catalytic efficiency and DNA cleavage activities of these complexes (Prateeti Chakraborty et al., 2014)[https://consensus.app/papers/role-ligand-backbone-schiffbase-nuclearity-biorelevant-chakraborty/9c240d93e2485ee29d55548abbbd78b5/?utm_source=chatgpt]. This research underscores the potential of morpholine derivatives in catalyzing bio-relevant reactions, further emphasizing their versatility in scientific research.
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.BrH/c12-11(13,14)7-1-2-8(10(16)5-7)9-6-17-4-3-15-9;/h1-2,5,9,15-16H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDWXQWQLVKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2)C(F)(F)F)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)
![N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733600.png)
![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)
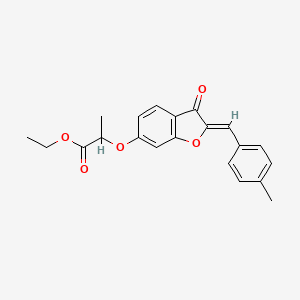
![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)
![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)
![N-(4-chloro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733613.png)
